![molecular formula C23H20O2S B3007750 2-[(4-Methylphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione CAS No. 99236-23-4](/img/structure/B3007750.png)

2-[(4-Methylphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

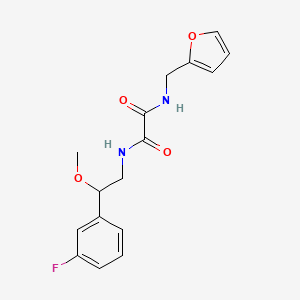

2-[(4-Methylphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione, also known as MMBD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MMBD is a yellow crystalline powder that belongs to the family of butanedione derivatives.

Wissenschaftliche Forschungsanwendungen

1. Chemical Reactions and Synthesis

2-[(4-Methylphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione is involved in various chemical reactions and synthesis processes. Freeman et al. (1992) discuss how 1,4-Diphenyl-1,4-butanedione reacts with bis(trialkyltin) or bis(triphenyltin) sulfide in the presence of boron trichloride to yield thiophenes (Freeman, Kim, & Rodríguez, 1992). Barba et al. (1985) describe the cathodic reduction of α-bromopropiophenone in an aprotic medium to produce 1,4-diphenyl-2,3,-dimethyl-1,4-butanedione, which undergoes further transformation (Barba, Velasco, Guirado, Barba, & Aldaz, 1985).

2. Biological Applications

Organoboron complexes of sulfur-containing ligands, including those prepared from 1-phenyl-1,3-butanedione, are studied by Singh et al. (1990) for their potential fungicidal and bactericidal properties (Singh, Singh, & Tandon, 1990).

3. Photoluminescence and Solar Cell Applications

Gavriluta et al. (2017) investigate europium(III) β-diketonate based complexes, including compounds similar to 2-[(4-Methylphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione, for their use in enhancing the efficiency of copper indium gallium selenide solar cells through photoluminescence (Gavriluta et al., 2017).

4. Organic Synthesis and Reaction Mechanisms

Kurosawa and Yamaguchi (1981) explore the reaction of acetophenones with manganese(III) acetate, producing compounds like 1,4-bis(4-methoxyphenyl)-2,2,3,3-tetrachloro-1,4-butanedione, highlighting the diverse reaction pathways of these compounds (Kurosawa & Yamaguchi, 1981).

5. Electrophile Reactivity in Organic Chemistry

Ohwada et al. (1996) study the reactivity of 1,2-dicarbonyl compounds, including 2,3-butanedione, in Friedel-Crafts reactions, providing insight into the electrophile behavior of similar compounds (Ohwada, Yamazaki, Suzuki, Saito, & Shudo, 1996).

6. Polymerization Catalysts

Schmid et al. (2001) discuss nickel(II) and palladium(II) diimine complexes bearing 2,6-diphenyl aniline moieties, including 1,4-diaza-2,3-dimethylbutadiene ligands, for use in olefin polymerization, indicating the potential for similar compounds in catalyst development (Schmid, Eberhardt, Klinga, Leskelä, & Rieger, 2001).

Wirkmechanismus

Target of Action

A structurally similar compound, 5-[(4-methylphenyl)sulfanyl]-2,4-quinazolinediamine, has been reported to interact with dihydrofolate reductase in both humans and yeast .

Mode of Action

Based on the structural similarity to 5-[(4-methylphenyl)sulfanyl]-2,4-quinazolinediamine, it could be hypothesized that it may also interact with dihydrofolate reductase, potentially inhibiting its function .

Eigenschaften

IUPAC Name |

2-(4-methylphenyl)sulfanyl-1,4-diphenylbutane-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O2S/c1-17-12-14-20(15-13-17)26-22(23(25)19-10-6-3-7-11-19)16-21(24)18-8-4-2-5-9-18/h2-15,22H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTADTQAFLZFLPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC(CC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Methylphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzylthio)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B3007670.png)

![2-Chloro-N-[2-(trifluoromethyl)-1,3-benzoxazol-4-yl]acetamide](/img/structure/B3007671.png)

![N-[(5-bromo-2-methoxyphenyl)methyl]-2,4,5-trifluoroaniline](/img/structure/B3007672.png)

![2-chloro-N-[3-[(E)-2-cyano-3-[(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)amino]-3-oxoprop-1-enyl]phenyl]benzamide](/img/structure/B3007679.png)

![3-allyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3007680.png)

![5-bromo-2-chloro-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyridine-3-sulfonamide](/img/structure/B3007681.png)

![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3007689.png)